molecular formula C20H30O4 B1587927 Lathyrol CAS No. 34420-19-4

Lathyrol

Cat. No. B1587927
CAS RN: 34420-19-4
M. Wt: 334.4 g/mol
InChI Key: SDBITTRHSROXCY-ZVOALYMASA-N
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Description

Lathyrol is a natural compound that originates from botanical sources and is used in studying cancer . It is a bona fide natural compound with a molecular formula of C20H30O4 and a molecular weight of 334.45 . It is a diterpenoid, which is a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 .


Synthesis Analysis

Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It has been used as a framework to design and synthesize a series of proteolysis targeting chimeras . A total of 15 derivatives were obtained . In another study, three series of lathyrane diterpenoid hybrids were designed and synthesized, where the lathyrane diterpenoid skeleton was hybridized with other anti-inflammatory pharmacophores .


Molecular Structure Analysis

Lathyrol has a highly oxygenated tricyclic system . Its structural diversity mainly arises from the modifications (redox, etherification, or esterification) of the 3, 5, and 11-membered rings .


Chemical Reactions Analysis

Lathyrol has been used as a core scaffold to design and synthesize a series of proteolysis targeting chimeras . These compounds showed more potent anti-inflammatory activity in RAW264.7 cells than the corresponding parent compounds .


Physical And Chemical Properties Analysis

It has a molecular formula of C20H30O4 and a molecular weight of 334.45 .

Scientific Research Applications

properties

IUPAC Name

(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8-/t12-,13-,14+,15-,16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBITTRHSROXCY-ZVOALYMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6443057

CAS RN

34420-19-4
Record name Lathyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is lathyrol and where is it found?

A1: Lathyrol is a natural diterpenoid molecule primarily found in Semen Euphorbiae, also known as Caper spurge (Euphorbia lathyris L.) seed oil. It is considered a major component of this traditional Chinese medicine. [, , , ]

Q2: What is the structure of lathyrol and are there any notable structural features?

A3: Lathyrol is a macrocyclic diterpene. Structurally, it possesses an exomethylene group that exhibits flipping around the mean plane of the macrocycle. This flipping can lead to puzzling differences in NMR data between lathyrol and its esters. []

Q3: Have any lathyrol derivatives been synthesized and what are their potential applications?

A4: Yes, numerous lathyrol derivatives have been synthesized. Modifications often involve the hydroxyl groups at C-3, C-5, or C-15, leading to the creation of acylates and epoxides. [] These derivatives have shown promise in various areas, including:

  • Anticancer activity: Some derivatives exhibit greater potency against cancer cells than lathyrol itself. [, ]
  • Chemoreversal agents: Certain derivatives display stronger chemoreversal ability than verapamil, a known P-glycoprotein inhibitor, making them potentially useful for overcoming multidrug resistance in cancer treatment. []
  • Anti-inflammatory activity: Lathyrol-based PROTACs (proteolysis targeting chimeras) have shown promising anti-inflammatory effects, potentially by targeting MAFF protein and activating the Keap1/Nrf2 pathway. []

Q4: What analytical techniques are used to study lathyrol and its derivatives?

A4: A variety of analytical techniques are employed for the characterization and quantification of lathyrol and its derivatives, including:

  • High-performance liquid chromatography (HPLC): Often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS), this technique allows separation and identification of individual lathyrol esters in complex mixtures like Euphorbia lathyris seed oil. []
  • Nuclear Magnetic Resonance (NMR): This technique is crucial for structural elucidation and understanding the dynamic behavior of lathyrol and its derivatives. [, ]
  • Mass Spectrometry (MS): Used for identifying metabolites of lathyrol derivatives in cell culture studies, providing insights into their metabolism. []
  • Molecular Docking Studies: This computational approach helps predict the binding interactions between lathyrol and target proteins like STAT3. []

Q5: What is the structure-activity relationship (SAR) of lathyrol derivatives?

A5: SAR studies are crucial for understanding how specific structural modifications impact the biological activity of lathyrol derivatives. For instance:

  • Acylation and epoxidation: Introducing acyl groups or epoxides at specific positions can significantly alter a derivative's chemoreversal ability against multidrug resistance. []
  • Hydrophobic interactions and hydrogen bonds: These interactions within the binding site of target proteins, like P-glycoprotein, play a vital role in determining the MDR reversal potency of lathyrol derivatives. []

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